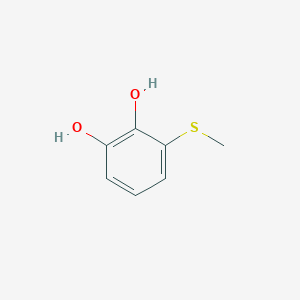
3-(Methylthio)catechol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)catechol, also known as 3-Methylthiocatechol or 3-MTC, is a naturally occurring compound found in some plants and animals. It is a catechol derivative with a sulfur atom attached to the methyl group at the 3-position. This compound has gained attention for its potential applications in various fields, including scientific research.
Mechanism Of Action
The mechanism of action of 3-(Methylthio)catechol is not fully understood, but it is believed to work by scavenging free radicals and preventing them from damaging cells. It may also work by activating various antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Biochemical And Physiological Effects
Studies have shown that 3-(Methylthio)catechol has various biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and enhance the immune system. It may also have anti-cancer properties and can inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(Methylthio)catechol in lab experiments is its natural origin, which makes it a safer alternative to synthetic antioxidants. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-(Methylthio)catechol. One area of interest is its potential use in the development of new drugs or supplements for the prevention or treatment of oxidative stress-related diseases. Another area of interest is its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
3-(Methylthio)catechol can be synthesized through various methods, including the reaction of 3-methylcatechol with hydrogen sulfide gas or the reaction of 3-methylcatechol with sodium sulfide in the presence of a catalyst. Another method involves the oxidation of 2-(methylthio)phenol using potassium permanganate.
Scientific Research Applications
3-(Methylthio)catechol has been studied for its potential use in various scientific research applications. One of the main areas of interest is its role as a natural antioxidant. Research has shown that 3-MTC has antioxidant properties that can help protect cells from oxidative damage caused by free radicals. This makes it a potential candidate for use in the development of new drugs or supplements that can help prevent or treat oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
CAS RN |
103931-15-3 |
|---|---|
Product Name |
3-(Methylthio)catechol |
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.2 g/mol |
IUPAC Name |
3-methylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |
InChI Key |
SKTUJGHAQHSAEC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1O)O |
Canonical SMILES |
CSC1=CC=CC(=C1O)O |
Other CAS RN |
103931-15-3 |
synonyms |
3-(methylthio)catechol 3-MTC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



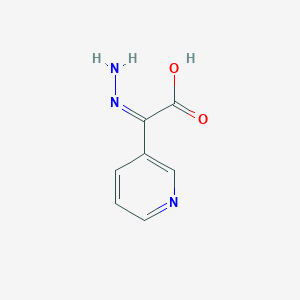
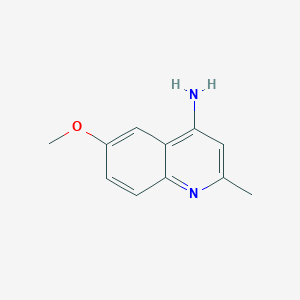
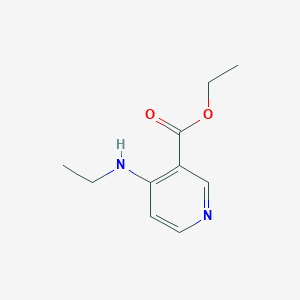
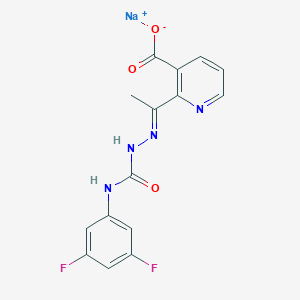
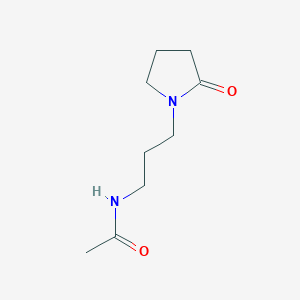
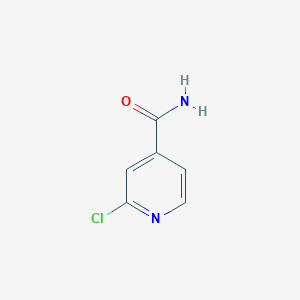
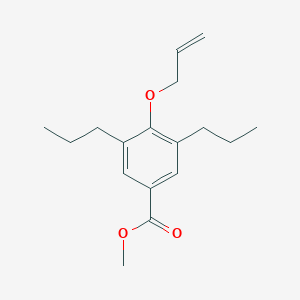
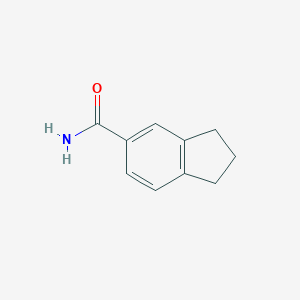
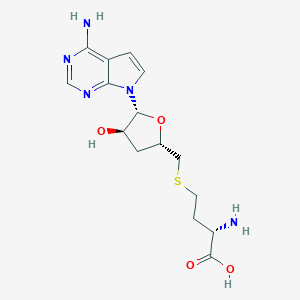
![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
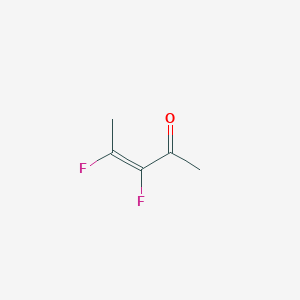
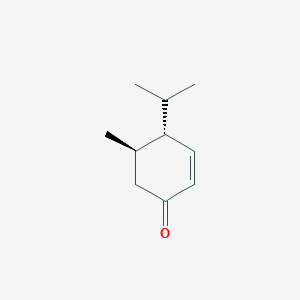
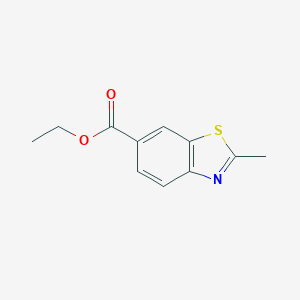
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)